Flavanone-d5
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Overview
Description
Flavanone-d5 is a deuterated form of flavanone, a type of flavonoid. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom. This compound is specifically labeled with deuterium, which makes it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic research. The deuterium labeling helps in tracking the compound and understanding its metabolic pathways.
Mechanism of Action
Target of Action
Flavanones, including Flavanone-d5, primarily target enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can have significant effects on blood glucose levels, making flavanones potential antidiabetic agents .
Mode of Action
Flavanones interact with their targets, inhibiting their activity and leading to changes in the metabolic processes they control. For instance, the inhibition of α-glucosidase and α-amylase slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Flavanones also target multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Biochemical Pathways
Flavanones affect several biochemical pathways. They are involved in the regulation of flavonoid biosynthesis, which is crucial for plant growth and stress resistance . They also influence the transport framework responsible for flavonoid transport . Moreover, flavanones regulate polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .
Pharmacokinetics
The pharmacokinetics of flavanones involve their absorption, distribution, metabolism, and excretion (ADME). After oral administration, flavanones are rapidly absorbed and reach peak plasma concentrations within a few hours . Their bioavailability is generally low due to extensive first-pass metabolism . The conjugated forms of these flavanones represent more than 95% of the plasma concentration .
Result of Action
The action of flavanones results in various molecular and cellular effects. They exhibit anti-inflammatory and anticancer activities and enhance the immune system . They also function as antioxidants, scavenging free radicals and providing protection from oxidative stress and related diseases . Moreover, flavanones have been associated with reduced risk of cancer and coronary diseases, tumor growth prevention, and insulin secretion improvement .
Action Environment
The action, efficacy, and stability of flavanones can be influenced by various environmental factors. For instance, stress factors can stimulate the accumulation of flavanones in plants by regulating the expression of flavonoid synthase genes . Additionally, the presence of mono- and disaccharide moieties in flavanone glycosides increases their water solubility and bioavailability .
Biochemical Analysis
Biochemical Properties
Flavanone-d5, like other flavonoids, interacts with various enzymes, proteins, and other biomolecules. It is involved in the flavonoid biosynthetic pathway, playing a crucial role in the regulation of flavonols and anthocyanidins accumulation . The hydrophobicity of flavanones like this compound well correlates with the incidence of hydroxyl/methoxy groups and with sugar units .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-inflammatory and anticancer activities and enhance the immune system . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can catalyze the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins in the flavonoid biosynthetic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown that the expression of genes involved in the flavonoid biosynthesis pathway and the accumulation of flavonoids can increase under certain conditions, such as treatment with methyl jasmonate .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway. It interacts with enzymes such as flavanone 3-hydroxylase (F3H), which plays a key role in the regulation of flavonols and anthocyanidins accumulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized in the cytosol and subsequently transported into the vacuole . The transport and accumulation of flavonoids like this compound can have a significant impact on plant phenotypic traits .
Subcellular Localization
This compound is localized in the cytosol and nucleus of cells . The subcellular localization of this compound can affect its activity or function. For instance, its localization in the cytosol allows it to participate in the flavonoid biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavanone-d5 can be synthesized through several methods. One common approach involves the condensation of 2’-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization. The deuterium labeling is typically introduced by using deuterated reagents or solvents during the synthesis process. For instance, using deuterated benzaldehyde or performing the reaction in deuterated solvents can result in the incorporation of deuterium atoms into the flavanone structure.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography. The use of deuterated reagents in bulk quantities is a key aspect of industrial production.
Chemical Reactions Analysis
Types of Reactions: Flavanone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to flavone-d5 using oxidizing agents such as iodine or palladium catalysts.
Reduction: It can be reduced to dihydrothis compound using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the flavanone ring.
Common Reagents and Conditions:
Oxidation: Iodine, palladium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Flavone-d5.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Flavanone-d5 has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry to study the fragmentation patterns and metabolic pathways of flavonoids.
Biology: Helps in tracing the metabolic fate of flavonoids in biological systems, aiding in the understanding of their bioavailability and metabolism.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of flavonoids.
Industry: Employed in the development of functional foods and nutraceuticals, where the stability and metabolic fate of flavonoids are crucial.
Comparison with Similar Compounds
Flavanone-d5 can be compared with other similar compounds, such as:
Flavone-d5: An oxidized form of this compound, with a double bond between the C2 and C3 positions.
Dihydrothis compound: A reduced form of this compound, lacking the double bond between the C2 and C3 positions.
Naringenin-d5: A hydroxylated derivative of this compound, commonly found in citrus fruits.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-FSTBWYLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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